molecular formula C13H24N2O2 B12984679 tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B12984679
M. Wt: 240.34 g/mol
InChI Key: RJIUIJWKWRYISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of cyclopenta[b]pyridine and is characterized by the presence of an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the cyclopenta[b]pyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenated compounds like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4a-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate
  • tert-Butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Uniqueness

tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific substitution pattern on the cyclopenta[b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 5-amino-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-9-10(14)6-7-11(9)15/h9-11H,4-8,14H2,1-3H3

InChI Key

RJIUIJWKWRYISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.